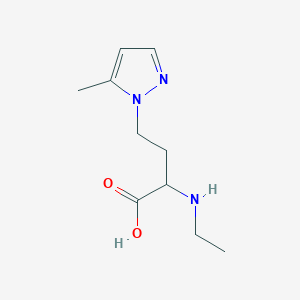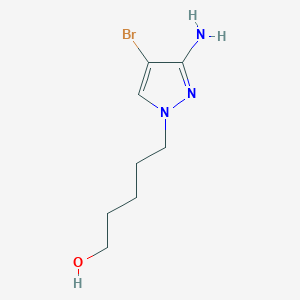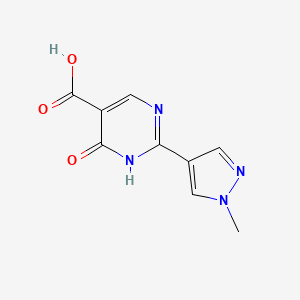![molecular formula C9H13NO2 B15326490 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production methods for 1-Oxa-9-azaspiro[5
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Applications De Recherche Scientifique
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a transporter required for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound is also a potent inhibitor of the MmpL3 protein and has shown high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
4-Fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative exhibits similar biological activity but with different pharmacokinetic properties.
Uniqueness
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one stands out due to its ability to undergo a variety of chemical reactions, making it a versatile scaffold for drug design. Its unique spirocyclic structure provides a balance between flexibility and rigidity, which is advantageous in the development of bioactive compounds .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-oxa-9-azaspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C9H13NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h1,6,10H,2-5,7H2 |
Clé InChI |
UNMXJBANCRPHTG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(=O)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)



![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)







![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
